Mechanistic Divergence: Lack of PP2A Inhibition Distinguishes (+)-Sultriecin from Fostriecin and Phostriecin
(+)-Sultriecin, originally assigned a sulfate monoester structure, is inactive as a protein phosphatase 2A (PP2A) inhibitor, in direct contrast to its phosphate ester counterpart, phostriecin. Studies using authentic, synthesized material confirmed that phostriecin is an effective and selective PP2A inhibitor, whereas sultriecin shows no such activity [1]. This fundamental difference in target engagement is further supported by structure-activity relationship (SAR) data showing that the sulfate analog is >250-fold less active than the phosphate ester in PP2A assays [1].
| Evidence Dimension | PP2A inhibition activity |
|---|---|
| Target Compound Data | Inactive (no significant inhibition) |
| Comparator Or Baseline | Phostriecin (phosphate monoester): Active and selective PP2A inhibitor; Sulfate analog: >250-fold less active |
| Quantified Difference | >250-fold lower activity for sulfate vs. phosphate |
| Conditions | In vitro PP2A enzyme inhibition assay using purified catalytic subunit |
Why This Matters
For researchers investigating antitumor mechanisms independent of PP2A inhibition, (+)-sultriecin provides a critical tool compound to decouple structural scaffold effects from phosphatase-targeted activity.
- [1] Burke CP, Swingle MR, Honkanen RE, Boger DL. Total synthesis and evaluation of phostriecin and key structural analogues. J Org Chem. 2010;75(22):7505-7513. doi:10.1021/jo1010203 View Source
